
Dichlorobis(glycine)Palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(glycine)Palladium is a coordination compound where palladium is coordinated with two glycine molecules and two chloride ions. This compound is of significant interest due to its applications in catalysis, particularly in organic synthesis reactions such as the Suzuki coupling reaction. The presence of glycine, an amino acid, in the coordination sphere of palladium adds unique properties to this compound, making it a versatile catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(glycine)Palladium can be synthesized by reacting palladium(II) chloride with glycine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of glycine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(glycine)Palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced.
Substitution: The chloride ions in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Ligands such as phosphines, amines, and other nitrogen-containing compounds can replace the chloride ions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands, each having unique properties and applications.
Scientific Research Applications
Dichlorobis(glycine)Palladium has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound’s coordination with glycine makes it a potential candidate for studying interactions with biological molecules and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which Dichlorobis(glycine)Palladium exerts its effects involves the coordination of palladium with glycine and chloride ions. The palladium center acts as a catalytic site, facilitating various chemical reactions. The glycine molecules stabilize the palladium center, enhancing its reactivity and selectivity in catalytic processes. The chloride ions can be easily replaced by other ligands, allowing for the formation of new coordination compounds with different properties.
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: This compound is also a palladium complex but with triphenylphosphine ligands instead of glycine.
Dichlorobis(ethylenediamine)cobalt(III) chloride: A cobalt complex with ethylenediamine ligands, used for comparison due to its similar coordination environment.
Uniqueness: Dichlorobis(glycine)Palladium is unique due to the presence of glycine, an amino acid, in its coordination sphere. This feature imparts unique properties to the compound, such as enhanced stability and reactivity in catalytic processes. The use of glycine also makes it a potential candidate for biological and medicinal applications, setting it apart from other palladium complexes with different ligands.
Properties
CAS No. |
79351-56-7 |
|---|---|
Molecular Formula |
C4H10Cl2N2O4Pd |
Molecular Weight |
327.454 |
IUPAC Name |
2-aminoacetate;palladium(2+);dihydrochloride |
InChI |
InChI=1S/2C2H5NO2.2ClH.Pd/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H;/q;;;;+2/p-2 |
InChI Key |
JVUIIYLWPWGSFX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.Cl.Cl.[Pd+2] |
Synonyms |
(SP-4-1)-Dichlorobis(glycinato-N)-palladate(2-) Dihydrogen; _x000B_(SP-4-1)Dichlorobis(glycinato-κN)palladate(2-) Dihydrogen; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


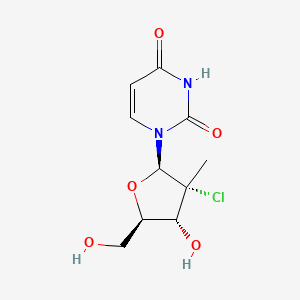
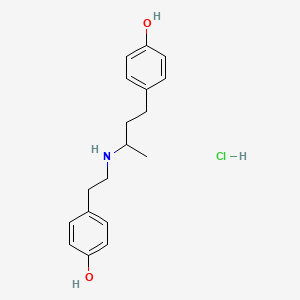
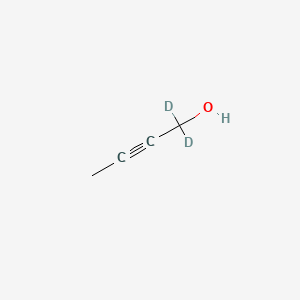
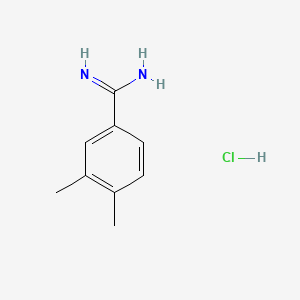
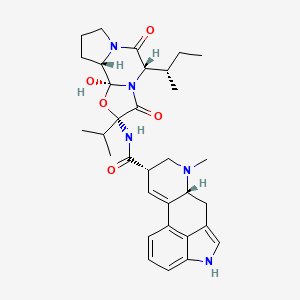
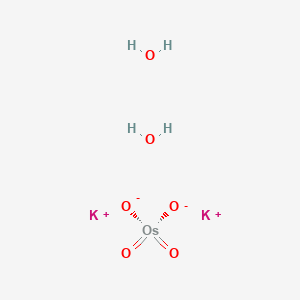


![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
